Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane
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Overview
Description
Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane is a chemical compound with the molecular formula C2Cl2F4S2 It is known for its unique structure, which includes two chlorine atoms, four fluorine atoms, and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane typically involves the reaction of chlorodifluoromethane with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{ClCF}_2\text{H} + \text{S}_2\text{Cl}_2 \rightarrow \text{ClCF}_2\text{S}_2\text{CF}_2\text{Cl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions
Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur compounds.
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine or fluorine. This leads to the formation of new chemical bonds and the release of halide ions. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Chlorodifluoromethane (ClCF2H): A simpler compound with similar halogenation but lacking the disulfanyl group.
Difluoromethyl disulfide (CF2S2): Contains the disulfanyl group but lacks the chlorination.
Sulfur dichloride (S2Cl2): A precursor in the synthesis of Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane.
Uniqueness
This compound is unique due to its combination of chlorination, fluorination, and disulfanyl groups. This unique structure imparts distinctive chemical properties, making it valuable in various applications that require specific reactivity and stability.
Properties
IUPAC Name |
chloro-[[chloro(difluoro)methyl]disulfanyl]-difluoromethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F4S2/c3-1(5,6)9-10-2(4,7)8 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLNCJRTYIMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(SSC(F)(F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540752 |
Source
|
Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692-58-0 |
Source
|
Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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